molecular formula C17H11ClN2O2S B4938822 (5E)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B4938822
M. Wt: 342.8 g/mol
InChI Key: AXVQZEPYRCLQJV-RVDMUPIBSA-N
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Description

(5E)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, a pyrrole ring, and a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common method includes the condensation of 4-chlorobenzaldehyde with 1-(4-chlorophenyl)-1H-pyrrole-2-carbaldehyde, followed by cyclization with propargylamine and thiazolidine-2,4-dione under specific conditions such as elevated temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts such as palladium or ruthenium in a packed-bed reactor can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

(5E)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5E)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include the inhibition of protein kinases and modulation of signal transduction pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

(5E)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2S/c1-2-9-20-16(21)15(23-17(20)22)11-14-4-3-10-19(14)13-7-5-12(18)6-8-13/h1,3-8,10-11H,9H2/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVQZEPYRCLQJV-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)Cl)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C(=O)/C(=C\C2=CC=CN2C3=CC=C(C=C3)Cl)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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